1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13F3N2O2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis Techniques
Researchers have developed advanced synthesis methods to enhance the yield of pyrazole-4-carboxylic acid derivatives. For instance, an improved synthesis technique increased the yield of 1H-pyrazole-4-carboxylic acid to 97.1%, significantly higher than previously reported yields. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, demonstrating the compound's versatility in synthetic chemistry (C. Dong, 2011).
Role in Multicomponent Reactions
The compound is pivotal in multicomponent reactions, as evidenced by the synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. This synthesis process, performed in the presence of 4-toluenesulfonic acid, showcases the compound's utility in generating structurally diverse pyrazole derivatives with good yields and functional group tolerance. The reaction mechanism underscores the compound's contribution to innovative synthetic routes (Xu Wang et al., 2015).
Applications in Coordination Chemistry
The compound's derivatives have found applications in coordination chemistry, leading to the synthesis and structural analysis of mononuclear CuII/CoII coordination complexes. These complexes were obtained from pyrazole-dicarboxylate acid derivatives, highlighting the compound's role in developing new materials with potential applications in catalysis, molecular recognition, and as functional materials in electronic devices (S. Radi et al., 2015).
Structural and Spectral Investigations
Structural and spectral studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies provide valuable insights into the compound's chemical behavior, including detailed NMR spectroscopic investigations and X-ray diffraction analysis. Such research contributes to a deeper understanding of the molecular structure and electronic properties of these compounds, facilitating their application in various scientific domains (S. Viveka et al., 2016).
Antibacterial Activity Exploration
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of pyrazole-4-carboxylic acid derivatives in medicinal chemistry, especially as antibacterial agents. The study demonstrates the compound's versatility and its derivatives' capacity to serve as scaffolds for developing new antibacterial compounds (Ishak Bildirici et al., 2007).
Properties
IUPAC Name |
1-cyclohexyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYZOBKJYPYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729152 | |
Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786727-04-6 | |
Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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